molecular formula C12H8Cl2O3 B4405140 2,3-dichlorobenzyl 2-furoate

2,3-dichlorobenzyl 2-furoate

Cat. No.: B4405140
M. Wt: 271.09 g/mol
InChI Key: FJISSPFUXIMEAI-UHFFFAOYSA-N
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Description

Overview of Furoate Esters in Synthetic and Applied Chemistry

Furoate esters are a class of organic compounds derived from furan-2-carboxylic acid, also known as 2-furoic acid. wikipedia.org This parent acid is a versatile, bio-based platform chemical, readily synthesized from renewable resources like furfural (B47365). rsc.orgmdpi.com The esterification of 2-furoic acid yields furoate esters, which have found diverse applications across various chemical industries. wikipedia.orgontosight.ai

In synthetic chemistry, furoate esters serve as important intermediates and building blocks. solubilityofthings.com The furan (B31954) ring is a reactive diene in Diels-Alder reactions, allowing for the creation of complex cyclic compounds in an atom-economical manner. rsc.org This reactivity makes furoate esters valuable in the synthesis of pharmaceuticals and other fine chemicals. ontosight.ai

The applications of furoate esters are widespread:

Pharmaceuticals: They are integral to the synthesis of drugs. wikipedia.org For instance, derivatives of furoate esters have been investigated for their potential antitumor, antimicrobial, and anti-diabetic properties. researchgate.netnih.gov Mometasone furoate is a well-known anti-inflammatory prodrug, and diloxanide (B1670642) furoate is an amebicide listed as an essential medicine by the World Health Organization. wikipedia.orgwikipedia.org

Agrochemicals: Certain furoate esters are used as pesticides and herbicides, leveraging their inherent biological activity. wikipedia.orgontosight.ai Research into 3,5-dichlorobenzyl ester derivatives has shown significant antifungal activity, highlighting the potential of this class of compounds in crop protection. acs.orgnih.gov

Flavor and Fragrance: Many simple furoate esters are recognized for their pleasant, earthy, and sweet aromas and are used as flavoring and fragrance agents in food products. wikipedia.orgontosight.ai

Materials Science: Furoate esters are used in the formulation of metal cleaning compositions, providing corrosion protection and lubrication. google.com They are also explored as components in the development of biodegradable materials and polymers. solubilityofthings.comnih.gov

Significance of Dichlorobenzyl Moieties in Chemical Scaffolds

The dichlorobenzyl moiety is a structural feature found in numerous biologically active compounds. The presence and position of the chlorine atoms on the benzyl (B1604629) ring significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications can profoundly impact how the molecule interacts with biological targets. acs.org

Dichlorobenzyl groups are incorporated into chemical scaffolds for several reasons:

Enhanced Biological Activity: The inclusion of dichlorobenzyl groups has been linked to potent antimicrobial and antifungal activities. For example, 2,4-dichlorobenzyl alcohol is a mild antiseptic used in throat lozenges. abmole.com Derivatives like S-(3,4-dichlorobenzyl)isothiourea have demonstrated activity against multidrug-resistant bacteria. nih.gov Furthermore, compounds containing the 3,4-dichlorobenzyl moiety have been identified as potent inhibitors of enzymes like Glycogen Phosphorylase, a target for type 2 diabetes. nih.gov

Improved Pharmacokinetics: The lipophilic nature of the chlorine atoms can enhance the absorption and distribution of a drug molecule, allowing it to better penetrate biological membranes.

Target Binding: The specific substitution pattern of the chlorine atoms can create precise interactions with amino acid residues in the active site of a target protein, leading to higher binding affinity and selectivity. acs.org For instance, the 2,3-dichloro substitution pattern is a key feature in the synthesis of intermediates for the antihypertensive drug felodipine. google.com

The strategic placement of chlorine atoms on the benzyl ring is a common tactic in medicinal chemistry to fine-tune the activity and properties of a lead compound. The 2,3-dichloro, 2,4-dichloro, 3,4-dichloro, and 3,5-dichloro isomers have all been explored in the development of new therapeutic and agricultural agents. acs.orgabmole.comnih.govnih.gov

Historical Trajectory of Research on Furan-2-Carboxylic Acid Derivatives

The study of furan compounds dates back to the late 18th century. The first furan derivative to be documented was 2-furoic acid (initially called pyromucic acid), which was isolated by Carl Wilhelm Scheele in 1780 through the dry distillation of mucic acid. wikipedia.org This discovery predates the isolation of furan itself, which was prepared by Heinrich Limpricht in 1870. wikipedia.org

The timeline of research on furan-2-carboxylic acid and its derivatives can be summarized as follows:

1780: Carl Wilhelm Scheele discovers 2-furoic acid. wikipedia.org

Early 20th Century: The chemistry of furan and its derivatives, particularly furfural, experiences a "golden age" with the development of industrial processes for their production from biomass. csic.es This makes 2-furoic acid, obtainable by the oxidation of furfural, more accessible for research. wikipedia.org

Mid-20th Century: The biological activities of furan derivatives begin to be explored more systematically. Research leads to the development of pharmaceuticals and other commercially valuable products.

Late 20th Century to Present: Advances in synthetic methodologies and a growing emphasis on renewable resources have renewed interest in furan-based chemistry. rsc.org Furan-2-carboxylic acid and its esters are now recognized as key bio-based building blocks for a wide range of products, from polymers to advanced drug candidates. researchgate.netnih.gov Modern research focuses on developing more efficient and greener synthetic routes to furan derivatives and exploring their applications in areas like medicinal chemistry, materials science, and catalysis. mdpi.comd-nb.info

Current Research Landscape and Knowledge Gaps Pertaining to the Compound Class

Current research into furoate esters and dichlorobenzyl compounds is active and diverse, driven by the need for new pharmaceuticals, agrochemicals, and sustainable materials.

Table 2: Areas of Active Research for Furoate and Dichlorobenzyl Compounds

Compound Class Area of Research Research Focus
Furoate Esters Medicinal Chemistry Antifungal, anticancer, antidiabetic, and antimicrobial agents. researchgate.netnih.govacs.org
Agrochemicals Development of novel fungicides and pesticides. nih.govresearchgate.net
Materials Science Bio-based plasticizers and corrosion inhibitors. google.comnih.gov
Dichlorobenzyl Compounds Medicinal Chemistry Antiseptics, antibacterial agents, and enzyme inhibitors. abmole.comnih.govnih.gov

Despite this extensive research, specific knowledge gaps remain. While the biological and chemical properties of various furoate esters and dichlorobenzyl-containing molecules have been studied independently, the specific combination found in 2,3-dichlorobenzyl 2-furoate is not well-documented in publicly available scientific literature. The primary knowledge gap is the lack of empirical data on the synthesis, physical properties, and, most importantly, the potential biological activity of this specific ester. The synergistic or antagonistic effects of combining the 2,3-dichlorobenzyl moiety with the 2-furoate scaffold have yet to be systematically explored.

Rationale for Investigating this compound

The rationale for investigating this compound is built upon the established chemical and biological significance of its constituent parts.

Potential for Novel Bioactivity: Furoate esters are known to possess a range of biological activities, including antifungal and antitumor properties. nih.govacs.org Similarly, the dichlorobenzyl group is a known pharmacophore that imparts potent antimicrobial and enzyme-inhibiting characteristics. abmole.comnih.govnih.gov The combination of these two moieties into a single molecule presents a compelling hypothesis: this compound could exhibit novel or enhanced biological activity, potentially as a new antifungal, antibacterial, or anticancer agent. The ester linkage provides a metabolically cleavable bond, potentially allowing for a dual-action or prodrug mechanism.

Exploration of Chemical Space: The investigation of novel chemical entities like this compound is fundamental to expanding the known chemical space. Such exploration can lead to the discovery of compounds with unexpected properties and applications, contributing to the broader field of organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dichlorophenyl)methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3/c13-9-4-1-3-8(11(9)14)7-17-12(15)10-5-2-6-16-10/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJISSPFUXIMEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)COC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Dichlorobenzyl 2 Furoate and Its Precursors

Established Synthetic Routes to 2,3-Dichlorobenzyl Alcohol and Furan-2-Carboxylic Acid

The traditional pathways to the precursor molecules involve well-established organic reactions. These methods are often robust and have been optimized over time for yield and purity.

The final step in the synthesis of 2,3-dichlorobenzyl 2-furoate is the formation of the ester linkage. Several classical methods can be employed for this transformation.

Fischer-Speier Esterification: This is a widely used acid-catalyzed esterification method where a carboxylic acid and an alcohol are refluxed in the presence of an acid catalyst. wikipedia.orglibretexts.org For the synthesis of this compound, this would involve the reaction of furan-2-carboxylic acid and 2,3-dichlorobenzyl alcohol. wikipedia.org Common catalysts for this reaction include sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid. wikipedia.orgresearchgate.netmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, either an excess of one reactant (usually the alcohol) is used, or the water formed during the reaction is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. wikipedia.org

Acyl Chloride Method: An alternative to Fischer-Speier esterification is the reaction of an alcohol with an acyl chloride. In this case, furan-2-carboxylic acid would first be converted to its more reactive acyl chloride derivative, 2-furoyl chloride, typically using a reagent like thionyl chloride (SOCl₂). google.com The resulting 2-furoyl chloride is then reacted with 2,3-dichlorobenzyl alcohol in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. google.com This method is generally faster and not reversible but requires an extra step to prepare the acyl chloride.

Furan-2-carboxylic acid, also known as 2-furoic acid, is a key precursor. It is a biomass-derived compound with significant applications in various industries. conicet.gov.arnih.gov

Oxidation of Furfural (B47365): The most common and industrially viable method for synthesizing 2-furoic acid is the oxidation of furfural. magtech.com.cnacs.org Furfural is a renewable platform chemical derived from lignocellulosic biomass. Various oxidizing agents and catalytic systems have been explored for this conversion. magtech.com.cnrsc.org

Homogeneous Catalysis: This often involves the use of metal salts in solution.

Heterogeneous Catalysis: Solid catalysts are employed, which offer advantages in terms of separation and reusability. For instance, gold nanoparticles supported on alkaline-earth metal oxides have shown high efficiency in the oxidative esterification of furfural to methyl furoate. mdpi.com

Biological Oxidation: Enzymatic or microbial systems can also be used for the selective oxidation of furfural to furoic acid. magtech.com.cn

Cannizzaro Reaction: In the presence of a strong base, furfural can undergo a disproportionation reaction (Cannizzaro reaction) to yield both 2-furoic acid and furfuryl alcohol. magtech.com.cn

Interactive Data Table: Comparison of Catalytic Systems for Furfural Oxidation to Furoic Acid

Catalyst SystemOxidantSolventTemperature (°C)Yield (%)Reference
Au/MgOO₂Methanol (B129727)11095 (as methyl furoate) mdpi.com
N-heterocyclic carbeneO₂DMSO40High researchgate.net
MnO₂@CeO₂ core-shellAirWaterN/AHigh acs.org
Iron(II) phthalocyanineAirN/AN/A87 (as HMFCA) magtech.com.cn

Note: Yields may vary based on specific reaction conditions. HMFCA is 5-hydroxymethyl-2-furancarboxylic acid.

The synthesis of 2,3-dichlorobenzyl alcohol often starts from 2,3-dichlorotoluene (B105489) or 2,3-dichloroaniline.

From 2,3-Dichlorotoluene: A common route involves the radical bromination of 2,3-dichlorotoluene to form 2,3-dichlorobenzyl bromide, followed by hydrolysis to the corresponding alcohol. google.com One patented method describes the use of azodiisobutyronitrile as a catalyst for the bromination, with subsequent hydrolysis using aqueous sodium carbonate to yield 2,3-dichlorobenzyl alcohol. google.com Another approach is the photochlorination of 2,3-dichlorotoluene to 2,3-dichlorobenzotrichloride, which is then hydrolyzed to 2,3-dichlorobenzoyl chloride, a precursor that can be reduced to the alcohol. google.com

From 2,3-Dichloroaniline: An alternative pathway begins with 2,3-dichloroaniline, which can be converted to 2,3-dichlorobenzyl chloride via a Sandmeyer-type reaction, followed by hydrolysis. chemicalbook.com Another multi-step process starting from o-toluidine (B26562) has also been developed to produce 2,3-dichlorotoluene, which can then be converted to the alcohol. google.com

Novel Synthetic Strategies and Reaction Optimization

Recent research has focused on developing more efficient and environmentally benign methods for the synthesis of esters like this compound.

The choice of catalyst is crucial for optimizing the esterification reaction in terms of yield, reaction time, and conditions.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for carrying out reactions between reactants in immiscible phases. ias.ac.in In the context of esterification, PTC can facilitate the reaction between an alcohol in an organic phase and a carboxylate salt in an aqueous or solid phase. ajol.info For instance, the esterification of benzyl (B1604629) alcohols can be achieved using phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylphosphonium (B1682233) bromide (TBPB). researchgate.netresearchgate.net This approach can lead to higher yields and milder reaction conditions compared to traditional methods. researchgate.net A process for producing benzyl alcohol itself utilizes a phase-transfer catalyst to improve the yield of benzyl acetate (B1210297) from benzyl chloride, which is then hydrolyzed. google.com

Solid Acid Catalysts: The use of heterogeneous solid acid catalysts is a key area of research for developing greener esterification processes. These catalysts are easily separable from the reaction mixture, reusable, and often less corrosive than mineral acids. conicet.gov.ar Zirconia-supported tungstophosphoric acid (TPA) has been successfully used for the esterification of 2-furoic acid with various alcohols, including n-butanol, demonstrating good catalytic activity and reusability. conicet.gov.arresearchgate.net

Interactive Data Table: Performance of ZrTPA30PEGT100 Catalyst in Alkyl 2-Furoate Synthesis

AlcoholProductConversion (%)
n-Butanoln-Butyl-2-furoate92
EthanolEthyl-2-furoate85
PropanolPropyl-2-furoate88
IsobutanolIsobutyl-2-furoate75

Reaction conditions: 2-furoic acid (1 mmol), alcohol (2 mmol), catalyst (50 mg), 125 °C, 24 h. Data adapted from conicet.gov.ar.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Use of Renewable Feedstocks: The synthesis of the furoate moiety from furfural, which is derived from biomass, is a prime example of utilizing renewable resources. conicet.gov.armdpi.com

Catalyst-Free and Solvent-Free Conditions: Some modern synthetic approaches aim to minimize or eliminate the need for catalysts and organic solvents. For example, a method for making furan (B31954) dicarboxylates involves reacting 2,5-furan dicarboxylic acid with an alcohol in a CO₂-predominant atmosphere without any other acid catalyst. google.com While not directly applicable to mono-carboxylic acids, it highlights the trend towards catalyst-free systems.

Atom Economy: Reactions with high atom economy are desirable as they maximize the incorporation of material from the starting materials into the final product. The direct esterification of an acid and an alcohol has a better atom economy than the acyl chloride method, which generates stoichiometric amounts of waste.

The development of synthetic routes for this compound benefits from a rich history of established chemical transformations, while also being a subject of modern research focused on improving efficiency and sustainability through novel catalytic systems and adherence to green chemistry principles.

Process Intensification and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process intensification and scale-up strategies. These considerations are crucial for enhancing reaction efficiency, ensuring consistent product quality, managing heat and mass transfer, and minimizing environmental impact and operational costs. numberanalytics.com

For the esterification of 2,3-dichlorobenzyl alcohol with 2-furoyl chloride, a key reaction in the synthesis of the target compound, several process intensification techniques can be considered. One promising approach is the adoption of continuous flow reactors over traditional batch reactors. researchgate.net Continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) can offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity. numberanalytics.comresearchgate.net The use of microwave irradiation in a continuous process has also been shown to accelerate esterification reactions, potentially reducing reaction times and energy consumption. google.com

When scaling up batch esterification processes, several challenges must be addressed. numberanalytics.com Maintaining a consistent rate of heat transfer becomes increasingly difficult as the reactor volume increases, which can lead to temperature gradients and the formation of unwanted byproducts. numberanalytics.com Therefore, careful selection of reactor design and agitation systems is paramount. The scale-up of batch kinetic models, validated through small-scale experiments, can provide valuable insights into predicting reaction behavior at an industrial scale. nih.gov Safety is also a primary concern, and a thorough risk assessment should be conducted before any scale-up, considering the hazards of all reactants, intermediates, and solvents. stanford.edu

A comparative overview of batch versus continuous processing for ester synthesis is presented in the table below.

Table 1: Comparison of Batch and Continuous Processes for Ester Synthesis

Feature Batch Processing Continuous Processing
Operational Mode Reactants are charged into a vessel, and the reaction proceeds over time. Reactants are continuously fed into the reactor, and the product is continuously removed.
Process Control More challenging to maintain uniform conditions throughout the reactor volume. Precise control over temperature, pressure, and residence time.
Heat & Mass Transfer Can be limited, especially at larger scales. Generally more efficient due to higher surface-area-to-volume ratios.
Yield & Purity May be lower due to side reactions and difficulty in controlling conditions. Often higher due to better control and rapid removal of the product.
Scalability Scale-up can be complex and may require significant process redesign. More straightforward scale-up by operating for longer durations or using parallel reactors.
Safety Higher risk of thermal runaway in exothermic reactions due to large volumes. Smaller reactor volumes and better heat management enhance safety.

Regioselective Synthesis and Stereochemical Control (If Applicable)

Regioselective Synthesis

Regioselectivity is a critical consideration in the synthesis of the precursors for this compound, particularly in the introduction of the two chlorine atoms onto the toluene (B28343) ring to form 2,3-dichlorotoluene. The precise positioning of these substituents is essential for the final product's identity and properties.

Several synthetic routes to 2,3-dichlorotoluene have been developed, often starting from o-toluidine or 2-chlorotoluene (B165313). One method involves the diazotization of 2-chloro-6-methylaniline (B140736) followed by a Sandmeyer reaction to introduce the second chlorine atom at the 3-position. google.compatsnap.com Another approach is the directional chlorination of 2-chlorotoluene using specific catalysts to favor the formation of the 2,3-dichloro isomer over other isomers like 2,6-dichlorotoluene. google.compatsnap.com The choice of catalyst and reaction conditions plays a pivotal role in achieving high regioselectivity in these chlorination reactions.

Stereochemical Control

Stereochemical control is not applicable to the final compound, this compound, as it does not possess any chiral centers. The molecule is achiral and does not exist as enantiomers or diastereomers. Therefore, considerations of stereoselective synthesis are not relevant for the production of this specific ester.

Isolation and Purification Techniques for Synthetic Products

The isolation and purification of this compound from the crude reaction mixture are essential steps to obtain a product of high purity. Common techniques employed for the purification of aromatic esters include distillation, crystallization, and column chromatography. patsnap.com

Crystallization

Crystallization is a widely used method for purifying solid organic compounds. For this compound, a suitable solvent or solvent system must be identified in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. This allows for the formation of crystals upon cooling, leaving impurities dissolved in the mother liquor. The choice of solvent can significantly impact the crystal form and purity of the final product. For similar furoate esters, recrystallization from solvents like toluene or methanol has been reported to yield crystalline products. stanford.edunih.gov The use of ultrasound during crystallization can also be employed to control crystal size and improve product quality.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. For the purification of this compound, a silica (B1680970) gel column is typically used as the stationary phase. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. A mobile phase, usually a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is then passed through the column. conicet.gov.ar By gradually increasing the polarity of the mobile phase, the components of the mixture can be selectively eluted. The separation is monitored by techniques such as thin-layer chromatography (TLC) to collect the fractions containing the pure product.

The table below summarizes the key aspects of these purification techniques.

Table 2: Isolation and Purification Techniques for this compound

Technique Principle Key Parameters Advantages
Crystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. Solvent selection, cooling rate, agitation. Can be highly effective for removing small amounts of impurities and is scalable.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it. Stationary phase (e.g., silica gel), mobile phase composition (eluent), column dimensions. Highly effective for separating complex mixtures and achieving very high purity.
Distillation Separation of components based on differences in their boiling points. Pressure (vacuum distillation is often used for high-boiling compounds), temperature. Effective for separating volatile compounds from non-volatile impurities.

Chemical Transformations and Derivatization Studies of 2,3 Dichlorobenzyl 2 Furoate

Modification of the Furoate Ester Linkage

The ester linkage is a primary site for chemical modification in 2,3-dichlorobenzyl 2-furoate. Reactions targeting this bond typically involve nucleophilic acyl substitution, leading to the cleavage of the ester into its constituent alcohol and carboxylic acid derivatives. The two main transformations are hydrolysis and transesterification.

Ester Hydrolysis: Hydrolysis of the furoate ester can be achieved under acidic or basic conditions to yield 2,3-dichlorobenzyl alcohol and 2-furoic acid.

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process involving the attack of a hydroxide (B78521) ion on the ester carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, ultimately yielding the carboxylate salt (sodium 2-furoate, if using NaOH) and 2,3-dichlorobenzyl alcohol.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. To drive the reaction to completion, an excess of water is typically required.

Transesterification: This process involves the conversion of the furoate ester into a different ester by reacting it with another alcohol, typically in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield methyl 2-furoate and 2,3-dichlorobenzyl alcohol. The reaction is an equilibrium process, and driving it towards the desired product often requires using the new alcohol as the solvent.

Table 1: Potential Conditions for Furoate Ester Modification

TransformationReagents & ConditionsProducts
Base-Catalyzed Hydrolysis1. NaOH (aq), Heat 2. H₃O⁺ (workup)2-Furoic Acid & 2,3-Dichlorobenzyl Alcohol
Acid-Catalyzed HydrolysisH₂SO₄ (cat.), H₂O, Heat2-Furoic Acid & 2,3-Dichlorobenzyl Alcohol
TransesterificationCH₃OH, HCl (cat.), HeatMethyl 2-Furoate & 2,3-Dichlorobenzyl Alcohol

Reactions at the Furan (B31954) Ring System

The furan ring in the 2-furoate moiety is an electron-rich aromatic system. This property makes it significantly more reactive than benzene (B151609) in electrophilic substitution reactions and also susceptible to other transformations like cycloadditions and oxidation.

Electrophilic Aromatic Substitution: Furan undergoes electrophilic substitution preferentially at the C5 position (the carbon adjacent to the oxygen, opposite the ester group), as it is the most activated site.

Halogenation: Reaction with bromine (Br₂) at low temperatures can introduce a bromine atom at the C5 position.

Nitration: Furan is sensitive to strong acids, so standard nitrating conditions (HNO₃/H₂SO₄) can cause ring degradation. Milder reagents like acetyl nitrate (B79036) (CH₃COONO₂) are typically used.

Friedel-Crafts Acylation: This reaction can introduce an acyl group at the C5 position, usually using a mild Lewis acid catalyst to avoid polymerization of the furan ring.

Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions with reactive dienophiles. This reaction converts the furan ring into a 7-oxabicyclo[2.2.1]heptene derivative, providing a pathway to highly functionalized, non-aromatic structures.

Oxidation and Ring Opening: The electron-rich furan ring is prone to oxidation. Gas-phase reactions of furans with hydroxyl (OH) radicals, for instance, lead to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds. This reactivity highlights a potential metabolic or degradation pathway for furan-containing compounds.

Table 2: Products from OH Radical-Initiated Reactions of Various Furans (in the presence of NO) This table illustrates the general reactivity of the furan ring system to oxidative degradation.

Furan ReactantMajor Dicarbonyl ProductMolar Yield (%)
FuranHC(O)CH=CHCHO75 ± 5
2-MethylfuranCH₃C(O)CH=CHCHO31 ± 5
3-MethylfuranHC(O)C(CH₃)=CHCHO38 ± 2
2,5-DimethylfuranCH₃C(O)CH=CHC(O)CH₃27

Functionalization of the Dichlorobenzyl Moiety

The 2,3-dichlorobenzyl group offers two main sites for further derivatization: the aromatic ring and the benzylic methylene (B1212753) bridge.

Electrophilic Aromatic Substitution: The benzene ring is substituted with two chlorine atoms, which are deactivating, ortho-, para-directing groups. The existing 2,3-dichloro substitution pattern makes further substitution challenging and likely to be directed to the positions least sterically hindered and electronically deactivated. Potential reactions include:

Nitration: Strong conditions (e.g., fuming HNO₃/H₂SO₄) would be required to introduce a nitro group onto the ring.

Halogenation: Further chlorination or bromination in the presence of a Lewis acid catalyst could add another halogen to the ring.

Reactions at the Benzylic Position: The methylene group (—CH₂—) connecting the dichlorophenyl ring to the ester oxygen is a benzylic position and is thus activated for certain reactions.

Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator, it may be possible to substitute one of the hydrogen atoms with a bromine atom, yielding 2,3-dichlorobenz(yl)idene 2-furoate.

Oxidation: Strong oxidizing agents could potentially oxidize the benzylic position to a carbonyl group, cleaving the molecule to form 2,3-dichlorobenzoic acid.

Synthesis of Analogues and Homologues for Comparative Studies

To conduct structure-activity relationship (SAR) studies, the synthesis of various analogues and homologues is essential. Modifications can be systematically introduced at all three key positions of the this compound molecule.

Table 3: Proposed Analogues and Homologues of this compound

Modification AreaType of AnalogueExample Structure Name
Benzyl (B1604629) Moiety Isomeric Substitution2,4-Dichlorobenzyl 2-furoate
Different Halogen2,3-Dibromobenzyl 2-furoate
Different Substituent2,3-Dimethylbenzyl 2-furoate
Homologation2-(2,3-Dichlorophenyl)ethyl 2-furoate
Ester Linkage Different Carboxylate2,3-Dichlorobenzyl acetate (B1210297)
Thioester AnalogueS-(2,3-Dichlorobenzyl) 2-thiofuroate
Furan Moiety Furan Ring Substitution2,3-Dichlorobenzyl 5-methyl-2-furoate
Heterocycle Replacement2,3-Dichlorobenzyl 2-thiophenecarboxylate
Acyclic Analogue2,3-Dichlorobenzyl pentanoate

Investigation of Reaction Kinetics and Mechanistic Pathways

Studying the kinetics and mechanisms of the transformations described above provides fundamental insights into the reactivity of this compound.

Kinetic Studies: The rate of a reaction, such as the alkaline hydrolysis of the ester linkage, can be monitored over time to determine the rate law and rate constant.

Methodology: A typical kinetic experiment would involve maintaining a constant temperature and measuring the change in concentration of the reactant or a product over time. Analytical techniques like High-Performance Liquid Chromatography (HPLC) can separate and quantify the reactant and products, while UV-Vis spectroscopy could be used if the reactant and products have distinct absorbance spectra.

Data Analysis: By plotting concentration versus time, the order of the reaction with respect to each reactant can be determined. For example, the hydrolysis of esters often follows pseudo-first-order kinetics when the concentration of one reagent (like water or a catalyst) is held in large excess. Repeating the experiment at different temperatures allows for the calculation of activation parameters, such as the activation energy (Ea) and the entropy of activation (ΔS‡), using the Arrhenius and Eyring equations, respectively.

Mechanistic Pathways: Elucidating the reaction mechanism involves identifying intermediates and transition states.

Ester Hydrolysis: The mechanism for base-catalyzed ester hydrolysis is well-established and proceeds via a nucleophilic acyl substitution pathway involving a tetrahedral intermediate. The rate-limiting step is typically the formation or breakdown of this intermediate.

Furan Ring Reactions: For electrophilic substitution on the furan ring, the mechanism involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex). The stability of this intermediate determines the regioselectivity of the reaction (i.e., why substitution occurs at the C5 position). Computational modeling can be used to calculate the energies of possible intermediates and support proposed pathways.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy The proton (¹H) NMR spectrum of 2,3-dichlorobenzyl 2-furoate is expected to show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule.

Furoate Ring Protons: The three protons on the furan (B31954) ring would appear as complex multiplets. Based on data from 2-furoic acid and its esters, the proton adjacent to the oxygen (H5) is expected around 7.90 ppm, the proton adjacent to the ester group (H3) around 7.22 ppm, and the remaining proton (H4) around 6.64 ppm. chemicalbook.comrsc.org The coupling between these protons would result in doublet of doublets patterns.

Benzyl (B1604629) Protons: The two methylene (B1212753) protons (-CH₂-) of the benzyl group are chemically equivalent and would appear as a sharp singlet. Its chemical shift is anticipated to be in the range of 5.3-5.4 ppm, which is characteristic for benzylic protons attached to an ester oxygen.

Dichlorophenyl Ring Protons: The three aromatic protons on the 2,3-dichlorophenyl ring would produce signals in the aromatic region, typically between 7.0 and 7.6 ppm. Their specific chemical shifts and splitting patterns (doublets and triplets) would be dictated by their positions relative to the chlorine atoms and the benzyl group.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the structure.

Ester Carbonyl: The carbon of the C=O group is expected to show a resonance in the downfield region, characteristic of ester carbonyls, at approximately 159.8 ppm. rsc.org

Furoate Ring Carbons: Four distinct signals are expected for the furan ring carbons. Based on data for 2-furoic acid, these would include the carbon bearing the ester group (C2) around 145.4 ppm, the oxygen-adjacent carbon (C5) at approximately 147.4 ppm, and the other two carbons (C3 and C4) at around 112.5 ppm and 118.2 ppm, respectively. rsc.orgchemicalbook.com

Benzyl Carbon: The methylene carbon (-CH₂-) signal is predicted to be around 66-68 ppm.

Dichlorophenyl Ring Carbons: Six signals would correspond to the carbons of the dichlorinated benzene (B151609) ring. The two carbons directly bonded to chlorine atoms would be significantly shifted, while the other four would appear in the typical aromatic range of 120-140 ppm.

2D NMR Spectroscopy Two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be employed to confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming the connectivity of protons within the furan ring and within the dichlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. A key correlation would be observed between the benzylic methylene protons (-CH₂-) and the ester carbonyl carbon, definitively confirming the ester linkage between the 2,3-dichlorobenzyl and 2-furoate moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data for 2-furoic acid, dichlorobenzene derivatives, and other benzyl esters.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ester C=O-~159.8
Furan C2-~145.4
Furan H3~7.22~112.5
Furan H4~6.64~118.2
Furan H5~7.90~147.4
Benzyl CH₂~5.35~67.0
Dichlorophenyl C1'-~135.0
Dichlorophenyl C2' (C-Cl)-~133.0
Dichlorophenyl C3' (C-Cl)-~131.0
Dichlorophenyl Aromatic CH~7.1-7.5~127-130

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₁₂H₈Cl₂O₃), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental composition. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M, [M+2], and [M+4] peaks in an approximate ratio of 9:6:1, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

Under electron ionization (EI) conditions, the molecule would undergo predictable fragmentation. Key fragmentation pathways for aromatic esters are well-established. miamioh.eduacs.orgjove.com

Benzylic Cleavage: The most prominent fragmentation pathway for benzyl esters is the cleavage of the C-O bond to form a stable 2,3-dichlorobenzyl cation, which can rearrange to the more stable 2,3-dichlorotropylium ion. miamioh.edujove.com This would result in a strong signal cluster at m/z 159, 161, and 163.

Acylium Ion Formation: Cleavage can also occur to form a furoyl cation, which would yield a characteristic peak at m/z 95. nist.govnih.gov

Other Fragments: Other potential fragments include those arising from the loss of the entire 2,3-dichlorobenzyloxy group or through rearrangements common to benzyl esters. miamioh.edu

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Ion StructureDescription
270[C₁₂H₈³⁵Cl₂O₃]⁺Molecular Ion [M]⁺
159[C₇H₅³⁵Cl₂]⁺2,3-Dichlorobenzyl/tropylium cation
95[C₅H₃O₂]⁺Furoyl cation
175[C₇H₅³⁵Cl₂O]⁺2,3-Dichlorobenzyloxy cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is an excellent tool for identifying the types of bonds present. The IR spectrum of this compound would be dominated by absorptions characteristic of an α,β-unsaturated aromatic ester. orgchemboulder.comspectroscopyonline.com

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1730-1715 cm⁻¹ for the ester carbonyl group. orgchemboulder.comlibretexts.org The conjugation with the furan ring lowers the frequency compared to a saturated aliphatic ester. spectroscopyonline.com

C-O Stretches: Two distinct, strong bands corresponding to the C-C-O and O-C-C stretches of the ester linkage are expected between 1300 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.com

Aromatic and Furan Ring Stretches: Multiple bands of variable intensity between 1600-1450 cm⁻¹ would correspond to C=C stretching vibrations within the dichlorophenyl and furan rings. libretexts.orgresearchgate.net

C-H Stretches: Aromatic and furan C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹. libretexts.org

C-Cl Stretches: Carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹, and can be useful for confirming the presence of the chlorinated ring. uwosh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state (electronic transitions). The technique is used to study molecules with chromophores, particularly conjugated systems. The structure of this compound contains two primary chromophores: the 2-furoate system and the 2,3-dichlorophenyl ring. The spectrum is expected to show absorptions due to π → π* transitions. hnue.edu.vn The benzene chromophore typically displays bands around 204 nm and 256 nm, and substitution with chloro and alkyl groups causes a bathochromic (red) shift. quimicaorganica.org The furoate moiety also absorbs strongly in the UV region. Therefore, the compound is expected to exhibit strong absorption maxima (λmax) in the 250-300 nm range. acs.org

Table 3: Predicted Principal IR and UV-Vis Absorptions for this compound

SpectroscopyPredicted AbsorptionAssignment
IR~3100 cm⁻¹Aromatic/Furan C-H Stretch
IR~1725 cm⁻¹Ester C=O Stretch
IR~1600-1450 cm⁻¹Aromatic/Furan C=C Stretches
IR~1300-1000 cm⁻¹Ester C-O Stretches
IR<800 cm⁻¹C-Cl Stretch
UV-Vis~250-300 nmπ → π* Transitions

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By diffracting an X-ray beam off a single crystal, one can calculate a map of electron density and thereby determine the precise positions of atoms, as well as bond lengths and angles.

Should this compound be successfully crystallized, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure. This analysis would:

Confirm the connectivity of the atoms, verifying the ester linkage between the furoate and 2,3-dichlorobenzyl fragments.

Provide precise measurements of all bond lengths and angles within the molecule.

Reveal the conformation of the molecule in the solid state, including the torsion angles that define the orientation of the ester group relative to the two aromatic rings.

Elucidate the crystal packing arrangement, identifying any significant intermolecular interactions such as π-π stacking between the aromatic rings or halogen bonding involving the chlorine atoms, which stabilize the crystal lattice.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (HPLC, GC-MS, UPC²)

Chromatographic methods are paramount for separating components of a mixture and are routinely used to assess the purity of a synthesized compound and perform quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of moderately polar organic molecules like aromatic esters. nih.govmdpi.com

Application: It would be the primary method for determining the purity of this compound. It can effectively separate the final product from unreacted starting materials (2,3-dichlorobenzyl alcohol and 2-furoic acid) and any side products.

Typical Conditions: A C18 stationary phase column would be used with a mobile phase consisting of a gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol (B129727). frontiersin.orgresearchgate.net Detection would typically be performed using a UV detector set to a wavelength where the compound strongly absorbs (e.g., ~270 nm).

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for separating and identifying volatile and thermally stable compounds.

Application: Provided that this compound is sufficiently volatile and does not decompose at the temperatures used in the GC inlet, this technique would be excellent for purity analysis.

Data Output: The GC provides a retention time for the compound, while the MS detector provides its mass spectrum, simultaneously confirming both its presence and identity by matching the fragmentation pattern with the data described in Section 4.2.

Ultra-Performance Convergence Chromatography (UPC²) UPC² is a modern separation technique that utilizes compressed carbon dioxide as the primary mobile phase, behaving similarly to normal-phase chromatography.

Application: This technique offers a separation mechanism that is orthogonal to RP-HPLC, providing an alternative and powerful tool for purity analysis, especially for resolving impurities that may co-elute in an HPLC system. It can be readily coupled with mass spectrometry for confident peak identification.

Table 4: Application of Chromatographic Techniques for this compound Analysis

TechniquePrimary ApplicationTypical Stationary PhaseTypical Mobile PhaseDetection Method
RP-HPLCPurity assessment, quantitative analysisC18 Silica (B1680970)Acetonitrile/Water or Methanol/WaterUV-Vis
GC-MSPurity assessment, impurity identificationPolysiloxane (e.g., DB-5)Helium (carrier gas)Mass Spectrometry (MS)
UPC²Orthogonal purity analysis, chiral separationVarious (e.g., Silica, BEH 2-EP)CO₂ with co-solvent (e.g., Methanol)UV-Vis, MS

Thermal Analysis Techniques (e.g., TGA, DSC) for Material Stability

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated at a controlled rate.

Application: This analysis would determine the thermal stability of this compound. The resulting data would show the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residue remaining at the end of the experiment. Aromatic esters typically exhibit good thermal stability, often decomposing at temperatures above 250 °C. jocpr.comrsc.orgnih.gov

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions where heat is absorbed or released.

Application: For a crystalline sample of this compound, DSC would be used to precisely determine its melting point (observed as an endothermic peak) and its enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. mdpi.comresearchgate.net The sharpness of the melting peak also serves as an indicator of purity. If the compound were to form an amorphous solid or show polymorphic behavior, DSC could detect glass transitions and solid-solid phase transitions.

Table 5: Information Obtained from Thermal Analysis of this compound

TechniqueParameter MeasuredInformation Provided
TGAMass vs. TemperatureThermal stability, decomposition temperature
DSCHeat Flow vs. TemperatureMelting point, enthalpy of fusion, phase transitions, purity indication

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. A thorough search of the scientific literature did not yield any studies that have applied DFT calculations to 2,3-dichlorobenzyl 2-furoate.

Such a study would typically involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to optimize the molecular geometry and calculate various electronic and molecular properties.

Table 1: Hypothetical DFT-Calculated Molecular Properties for this compound (Note: The following table is for illustrative purposes only, as no published data is available for this specific compound.)

PropertyHypothetical ValueUnit
Energy of Highest Occupied Molecular Orbital (HOMO)Data not availableeV
Energy of Lowest Unoccupied Molecular Orbital (LUMO)Data not availableeV
HOMO-LUMO GapData not availableeV
Dipole MomentData not availableDebye
Mulliken Atomic ChargesData not availablee
Molecular Electrostatic Potential (MEP)Data not availablekcal/mol

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. A search of existing research indicates that no molecular dynamics simulations have been published for this compound.

These simulations could provide valuable insights into the conformational flexibility of the molecule, including the rotation around the ester linkage and the benzyl (B1604629) group. Furthermore, MD simulations in various solvents or in a condensed phase could elucidate the nature and strength of intermolecular interactions, such as van der Waals forces and potential hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Human Biological Systems

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. No QSAR studies specifically including this compound in their training or test sets for non-human biological systems were found in the reviewed literature.

The development of a QSAR model would require a dataset of structurally related compounds with measured biological activity in a non-human system. Molecular descriptors for this compound, such as its physicochemical, electronic, and topological properties, could then be used to predict its activity based on the established model.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, often based on DFT, can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. There are currently no published studies that report the computational prediction of spectroscopic data for this compound and its correlation with experimental spectra.

Such a study would be valuable for the structural confirmation of the compound and for the interpretation of its experimental spectroscopic data.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: The following table is for illustrative purposes only, as no published data is available for this specific compound.)

Spectroscopic TechniqueParameterPredicted ValueExperimental Value
¹H NMRChemical Shifts (ppm)Data not availableData not available
¹³C NMRChemical Shifts (ppm)Data not availableData not available
IR SpectroscopyVibrational Frequencies (cm⁻¹)Data not availableData not available
UV-Vis Spectroscopyλmax (nm)Data not availableData not available

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry can be a powerful tool to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. A review of the literature found no computational studies on the reaction mechanisms involving the synthesis or degradation of this compound.

Potential computational studies could explore the esterification reaction between 2,3-dichlorobenzyl alcohol and 2-furoic acid or investigate the compound's stability and degradation pathways under various conditions.

Investigation of Biological and Environmental Interactions in Non Human Systems

Evaluation of Antimicrobial and Antifungal Properties Against Plant Pathogens or Environmental Microorganisms

Research into the antimicrobial and antifungal properties of 2,3-dichlorobenzyl 2-furoate is largely informed by studies on related dichlorobenzyl esters and dichlorobenzyl alcohol. These compounds have demonstrated notable efficacy against a variety of plant pathogens.

A study on a series of 3,5-dichlorobenzyl ester derivatives revealed significant antifungal activity against several plant pathogens. nih.govacs.org One particular compound from this series exhibited remarkable effectiveness against Botrytis cinerea and Rhizoctonia solani, with EC50 values of 6.60 and 1.61 mg/L, respectively. nih.govacs.org These values are comparable to the commercial fungicide boscalid. nih.govacs.org In vivo tests further confirmed the efficacy, showing a 50.9% suppression of B. cinerea at a concentration of 200 mg/L. nih.govacs.org The mechanism of action for these compounds is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. nih.govacs.org

Furthermore, 2,4-dichlorobenzyl alcohol, a related compound, is known for its broad-spectrum antiseptic properties, capable of killing bacteria and viruses associated with mouth and throat infections. dovepress.comnih.gov While these studies are not on the exact isomer, they suggest that the dichlorobenzyl moiety is a key contributor to the antimicrobial and antifungal effects. The fungicidal activity of compounds can be maintained when an amide bond is replaced with an ester bond, which is relevant to the structure of this compound. nih.govacs.org

The introduction of halogen atoms, such as chlorine, on the benzyl (B1604629) ring has been shown to improve antifungal activities against various strains of Botrytis cinerea. frontiersin.org This further supports the potential of the dichlorinated benzyl group in this compound to confer significant antifungal properties.

Table 1: Antifungal Activity of a 3,5-Dichlorobenzyl Ester Derivative

Plant Pathogen EC50 (mg/L)
Botrytis cinerea 6.60
Rhizoctonia solani 1.61

Data sourced from studies on a closely related 3,5-dichlorobenzyl ester derivative.

Assessment of Insecticidal or Herbicidal Efficacy in Agricultural Models

The potential insecticidal and herbicidal activities of this compound can be inferred from studies on benzyl esters and related compounds, which have shown promise in agricultural applications.

Benzyl esters, as a class of compounds, have demonstrated insecticidal properties against various pests. researchgate.netsigmaaldrich.com For instance, benzyl benzoate (B1203000) has shown toxicity against the red flour beetle, Tribolium castaneum, a common pest of stored grains. nih.gov Studies on benzyl methyl ester and its analogs have also revealed that they can be toxic to insects at different life stages. researchgate.netsigmaaldrich.comdntb.gov.ua Some of these benzyl ester analogs have been found to be 1.3 to 3.4 times more toxic to gypsy moth larvae and brown marmorated stink bug nymphs compared to certain commercial pesticides. researchgate.netsigmaaldrich.comdntb.gov.ua

In terms of herbicidal efficacy, research on benzyl benzoate has indicated phytotoxic effects on certain plant species. ccsenet.org In a study evaluating its impact on various plants, benzyl benzoate inhibited the root system and shoot growth of Allium cepa (onion) and the invasive weed Euphorbia heterophylla at all tested concentrations. ccsenet.org The inhibitory effect on the roots of E. heterophylla was statistically comparable to that of a commercial herbicide. ccsenet.org Another related compound, florpyrauxifen-benzyl, is a synthetic auxin herbicide that disrupts plant growth, leading to their death. mass.govmda.state.mn.usresearchgate.net

Table 2: Insecticidal Toxicity of Benzyl Alcohol and Benzyl Benzoate against Tribolium castaneum

Compound Test Method LC50
Benzyl Alcohol Direct Contact 1.77%
Benzyl Benzoate Direct Contact 2.63%
Benzyl Alcohol Impregnated Paper 3.11%
Benzyl Benzoate Impregnated Paper 11.75%
Benzyl Alcohol Fumigant 6.72 µL/L
Benzyl Benzoate Fumigant 464 µL/L

Data from a study on the toxicity of benzyl alcohol and benzyl benzoate. nih.gov

Enzyme Inhibition Studies in In Vitro or Non-Mammalian Biological Systems

The primary mechanism of enzyme inhibition suggested for compounds related to this compound is the inhibition of succinate dehydrogenase (SDH) in fungi. nih.govacs.org This enzyme is a critical component of the mitochondrial electron transport chain and the tricarboxylic acid cycle.

Studies on 3,5-dichlorobenzyl ester derivatives have shown that these compounds act as SDH inhibitors, which is a well-established target for fungicides. nih.govacs.org The inhibition of SDH disrupts the pathogen's energy production, leading to its death. Fluorescence quenching analysis and determination of mitochondrial membrane potential in these studies further supported that the dichlorobenzyl esters have a similar mechanism of action to the known SDH inhibitor, boscalid. nih.govacs.org

While direct studies on this compound are not available, the presence of the dichlorobenzyl group strongly suggests a potential for similar enzyme-inhibiting activities. The ability of chlorinated aromatic compounds to interact with and potentially inhibit microbial enzymes is a known phenomenon. epa.gov

Interaction with Specific Non-Human Biological Receptors or Pathways

There is currently a lack of specific research on the interaction of this compound with non-human biological receptors or pathways. The available information on related compounds primarily focuses on enzyme inhibition as the mode of action rather than receptor-mediated interactions in non-mammalian systems.

Biodegradation and Environmental Fate Studies

The environmental fate of this compound is likely influenced by the degradation of its two main components: the dichlorobenzyl group and the furoate ester linkage. Microbial degradation is expected to be the primary mechanism for the breakdown of this compound in soil and aquatic environments.

The biodegradation of aromatic esters, such as phthalate (B1215562) esters, typically begins with the hydrolysis of the ester bond by esterase enzymes, releasing the corresponding alcohol and acid. nih.govnih.gov In the case of this compound, this would yield 2,3-dichlorobenzyl alcohol and 2-furoic acid.

The subsequent degradation of these intermediates would follow separate pathways:

2,3-Dichlorobenzyl alcohol: Chlorinated aromatic compounds are known to be degraded by various microorganisms, although the rate of degradation can be influenced by the degree and position of chlorine substitution. epa.gov The degradation pathway would likely involve the oxidation of the alcohol group and eventual cleavage of the aromatic ring. nih.govunesp.br

2-Furoic acid: The microbial degradation of 2-furoic acid has been studied, and it is known to be metabolized to 2-oxoglutarate, which can then enter central metabolic pathways. nih.gov In some bacteria, the degradation of furanic compounds like furfural (B47365) proceeds through 2-furoic acid. nih.gov

Table 3: Predicted Biodegradation Products of this compound

Initial Compound Initial Degradation Step Primary Products

Studies on Anti-Biofouling Activity

The potential of this compound as an anti-biofouling agent is supported by research on both furoate esters and benzyl esters. Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine environments.

Studies have shown that alkyl 2-furoates possess strong antifouling activity. researchgate.net The furan (B31954) moiety is recognized for its role in this activity. researchgate.net These compounds have been evaluated in laboratory bioassays and in marine paint formulations, demonstrating their effectiveness. researchgate.net

Additionally, benzyl esters have been incorporated into new derivatives of natural compounds to enhance their antifouling properties. nih.gov The antifouling effect of these benzyl ester derivatives was found to be comparable to or stronger than the parent compound. nih.gov A marine-derived fungus was also found to produce 3-chloro-2,5-dihydroxybenzyl alcohol, a compound that effectively inhibited the settlement of barnacle and tubeworm larvae, suggesting that chlorinated benzyl alcohols also have anti-biofouling potential. nih.gov

Given that this compound contains both a furoate group and a chlorinated benzyl group, it is plausible that this compound could exhibit significant anti-biofouling activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Elucidation of Key Structural Elements for Observed Activities in Non-Human Models

The biological activity of 2,3-dichlorobenzyl 2-furoate can be conceptually dissected by considering the contributions of the 2,3-dichlorobenzyl group and the 2-furoate ester moiety.

The 2,3-Dichlorobenzyl Moiety: The substitution pattern of chlorine atoms on the benzyl (B1604629) ring is a critical determinant of biological activity. In related dichlorobenzyl-containing compounds, the position of the chlorine atoms significantly influences the molecule's interaction with biological targets. For instance, in a series of 4-thiazolidinone (B1220212) inhibitors, analogs with an ortho, para dichlorophenyl ring showed potent activity. While not identical to the 2,3-dichloro substitution, this highlights the importance of the chlorination pattern. The electronic and steric effects of the chlorine atoms can modulate binding affinity to target proteins. For example, the substitution at the ortho and para positions in some series has been shown to be more effective than at the meta or para positions alone in others. nih.gov

The 2-Furoate Moiety: The furan (B31954) ring, a five-membered aromatic heterocycle, is a common scaffold in biologically active compounds. The ester linkage is also a key feature, influencing both the pharmacokinetic and pharmacodynamic properties of the molecule. In studies of 2-furoic acid esters, the nature of the ester group has been shown to be crucial for antineoplastic activity. For example, methyl and cyanomethyl esters of 2-furoic acid demonstrated potent activity, whereas the corresponding ethyl esters were inactive. nih.gov This suggests that the size and electronic properties of the alcohol portion of the ester are important for biological effect. The furan ring itself is a key component in various pharmaceuticals, where it can participate in binding interactions with target enzymes or receptors. chempoint.com

Combined Influence: The combination of the dichlorobenzyl and furoate moieties in this compound likely results in a molecule with a specific three-dimensional shape and electronic distribution that dictates its biological activity. The dichlorinated ring can engage in hydrophobic and halogen-bonding interactions, while the furoate moiety, with its ester carbonyl and furan ring oxygen, can act as a hydrogen bond acceptor.

Interactive Data Table: Inferred Structure-Activity Relationships Based on Analogous Compounds

Structural MoietyKey FeatureInferred Impact on Activity
2,3-Dichlorobenzyl Chlorine at position 2May introduce steric hindrance, influencing binding orientation.
Chlorine at position 3Modifies the electronic distribution of the benzene (B151609) ring.
Benzyl GroupProvides a hydrophobic surface for potential interactions with target proteins.
2-Furoate Furan RingCan participate in π-stacking or hydrogen bonding.
Ester LinkageSusceptible to hydrolysis by esterases, potentially acting as a prodrug. The nature of the ester can significantly alter activity. nih.gov

Correlation of Structural Modifications with Physicochemical Properties (e.g., solubility, stability, volatility) relevant to non-clinical applications

The physicochemical properties of this compound are dictated by its constituent parts.

Stability: The ester linkage in this compound is the most likely site of chemical instability, being susceptible to hydrolysis. The stability would be influenced by pH and the presence of esterases. The dichlorobenzyl group itself is generally stable.

Interactive Data Table: Predicted Physicochemical Properties Based on Structural Components

Physicochemical PropertyInfluence of 2,3-Dichlorobenzyl MoietyInfluence of 2-Furoate MoietyPredicted Overall Property
Solubility Increases lipophilicity, decreases aqueous solubility.Contributes to lipophilicity.Low aqueous solubility, soluble in organic solvents.
Stability Generally stable.Ester linkage is susceptible to hydrolysis.Stability is pH-dependent and sensitive to esterases.
Volatility Moderately volatile.The ester form is less volatile than the parent alcohol.Expected to be a relatively non-volatile solid or liquid.

Computational Contributions to SAR/SPR Derivation

While no specific computational studies on this compound were identified, computational methods are invaluable for predicting the SAR and SPR of related molecules.

Density Functional Theory (DFT): DFT calculations are frequently employed to investigate the structural and electronic properties of molecules. For a related compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, DFT was used to analyze its vibrational spectra, chemical shifts, and frontier molecular orbitals. consensus.appasianresassoc.org Such studies can reveal the most reactive sites in a molecule and how its electronic properties are influenced by its structure. For this compound, DFT could be used to model the molecular geometry, electrostatic potential surface, and orbital energies, providing insights into its reactivity and potential interaction with biological targets.

Molecular Docking: This computational technique is used to predict the binding orientation of a small molecule to a target protein. In a study of a 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, molecular docking demonstrated strong binding affinities to specific protein targets, suggesting its potential as an anticonvulsant agent. consensus.appresearchgate.net If a biological target for this compound were identified, molecular docking could be used to predict its binding mode and affinity, helping to explain its biological activity and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While no QSAR studies on this compound are available, this approach could be applied if a dataset of structurally related compounds and their activities were available. By correlating molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties) with biological activity, a predictive QSAR model could be developed.

Exploration of Non Therapeutic Applications and Industrial Relevance

Role as Intermediates in the Synthesis of Other Specialty Chemicals

Chemical intermediates are compounds that are synthesized as precursors for more complex molecules. The structural motifs present in 2,3-dichlorobenzyl 2-furoate, namely the dichlorinated benzyl (B1604629) group and the furoate ester, suggest its potential as an intermediate in the synthesis of various specialty chemicals.

For instance, chlorinated aromatic compounds are pivotal in the synthesis of pharmaceuticals and agrochemicals. A structurally related compound, 2,3-dichlorobenzoyl chloride, serves as a key intermediate in the production of the antiepileptic drug lamotrigine (B1674446). google.comgoogle.com The synthesis involves the reaction of 2,3-dichlorobenzoyl chloride with other reagents to build the final complex molecular structure. While no direct evidence from the surveyed literature explicitly details the use of this compound as an intermediate, its dichlorobenzyl component suggests a potential parallel in synthetic utility.

Furthermore, the furoate moiety, derived from 2-furoic acid, is a versatile building block. Furan (B31954) derivatives are utilized in the synthesis of a wide range of compounds, including pharmaceuticals, fragrances, and polymers. nih.gov The conversion of 2-furoate to furan-2,5-dicarboxylate, a monomer for bio-based polyesters, highlights the industrial relevance of the furoate structure. stanford.edu The combination of the reactive dichlorobenzyl group and the functionalizable furoate ring in this compound could theoretically be exploited in multi-step syntheses of novel specialty chemicals.

Potential Applications in Material Science or Polymer Chemistry

The field of material science is constantly seeking novel monomers and additives to create polymers with enhanced properties. Furan-based polymers, in particular, have garnered significant attention due to their renewable origins and unique chemical functionalities. 2,5-Furandicarboxylic acid (FDCA), a derivative of furoic acid, is a prominent bio-based monomer used to produce polyesters like polyethylene (B3416737) furanoate (PEF), which is positioned as a sustainable alternative to petroleum-based PET. researchgate.net

Additionally, furoate esters have been investigated as plasticizers for polymers like poly(vinyl chloride) (PVC). nih.gov Plasticizers are additives that increase the flexibility and durability of materials. Although the specific performance of this compound as a plasticizer has not been documented, the general interest in furoate-derived plasticizers suggests a potential avenue for its application.

Investigation as Corrosion Inhibitors

Corrosion is a significant industrial challenge, and the development of effective corrosion inhibitors is a continuous area of research. Organic compounds, particularly those containing heteroatoms (like the oxygen in the furan ring) and aromatic systems, are known to be effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective layer that prevents contact with the corrosive environment.

Research on compounds with similar structural features to this compound supports its potential as a corrosion inhibitor. For example, studies on N-benzyl substituted heterocyclic compounds, such as N-benzyl-5-bromo isatin (B1672199) derivatives, have demonstrated significant corrosion inhibition for carbon steel in saline solutions. researchgate.net Similarly, benzyl quinoline (B57606) chloride derivatives have been investigated as effective corrosion inhibitors in acidic environments, crucial for industrial processes like acidizing in the oil and gas industry. researchgate.netspe.org

The furoate part of the molecule could also contribute to its corrosion inhibition properties. The adsorption of such molecules on a metal surface can occur through the lone pair of electrons on the oxygen atoms of the ester and the furan ring, as well as the π-electrons of the aromatic rings. This interaction creates a barrier that inhibits both the anodic and cathodic corrosion reactions.

Interactive Data Table: Corrosion Inhibition Potential of Related Compounds

Compound ClassMetalCorrosive MediumInhibition EfficiencyReference
N-Benzyl-5-bromo isatin derivativesCarbon Steel3.5% NaClHigh researchgate.net
Benzyl quinoline chloride derivativesN80 Steel15% HCl~99.0% researchgate.net

This table presents data for compounds structurally related to this compound to illustrate the potential for corrosion inhibition.

Analysis of Patent Literature Pertaining to Non-Clinical Uses

A review of patent literature is crucial for understanding the commercial and industrial applications of a chemical compound. A targeted search for patents specifically claiming the non-clinical use of "this compound" did not yield specific results within the scope of this investigation. However, an analysis of patents for structurally related compounds provides insights into potential areas of application.

Patents exist for the synthesis of lamotrigine that utilize 2,3-dichlorobenzoyl chloride as a key intermediate, underscoring the industrial importance of the 2,3-dichlorophenyl moiety in pharmaceutical manufacturing. google.comgoogle.com There are also patents covering various applications of furan derivatives in polymers and other materials. researchgate.net

The absence of specific patents for this compound in non-clinical applications could indicate several possibilities: the compound may be novel with its industrial potential yet to be fully explored, it may be used in applications that are not widely patented, or its synthesis and application may be covered under broader patent claims for classes of related compounds. Further investigation into patent databases with broader search terms encompassing dichlorobenzyl esters and furoate derivatives might reveal more indirect connections to industrial applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-dichlorobenzyl 2-furoate, and what purification challenges arise?

  • Methodological Answer : A typical synthesis involves esterification of 2-furoic acid with 2,3-dichlorobenzyl chloride under basic conditions (e.g., using NaH or K₂CO₃ as a catalyst). Key intermediates like 2,3-dichlorobenzyl chloride (CAS 3290-01-5) are critical precursors . Challenges include controlling side reactions (e.g., hydrolysis of the benzyl chloride intermediate) and separating regioisomers. Purification often requires column chromatography or recrystallization using polar aprotic solvents like acetonitrile. Purity validation via HPLC or GC-MS is essential, as residual solvents or unreacted starting materials can skew biological assay results .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the ester linkage and substitution pattern. The aromatic protons of the dichlorobenzyl group appear as multiplets in δ 7.2–7.6 ppm, while the furan ring protons resonate near δ 6.3–7.1 ppm .
  • FT-IR : Peaks at ~1730 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) verify ester formation.
  • Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]+ for C₁₂H₇Cl₂O₃ requires resolution <3 ppm). GC-MS with SPME extraction is suitable for trace impurity analysis .

Advanced Research Questions

Q. How do chlorine substituent positions on the benzyl ring influence the biological activity of this compound derivatives?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) reveal that chlorine at the 2,3-positions on the benzyl ring enhances hydrophobic interactions with enzyme active sites. For example, π-π stacking with residues like Tyr201 in collagenase improves binding affinity . Comparative IC₅₀ assays against 2,4- or 2,6-dichloro analogs show that 2,3-substitution reduces steric hindrance, allowing deeper penetration into catalytic pockets. Gibbs free energy calculations (ΔG ≈ -6.5 kcal/mol) correlate with experimental inhibition data .

Q. How can contradictory data on enzymatic inhibition by this compound be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer pH, enzyme source). To resolve contradictions:

  • Standardize Assays : Use recombinant enzymes (e.g., expressed in E. coli) to minimize variability.
  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100-ns trajectories to identify transient binding modes missed in static docking .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for outliers .

Q. What strategies optimize the stability of this compound in environmental toxicity studies?

  • Methodological Answer : Stability is pH- and light-dependent. For environmental fate studies:

  • Photodegradation Tests : Expose the compound to UV light (λ = 254 nm) and monitor degradation via LC-MS. Halogenated byproducts (e.g., dichlorophenols) are common .
  • Hydrolysis Studies : Conduct at pH 4–9 to simulate natural water systems. Use solid-phase extraction (SPE) to quantify hydrolyzed products like 2-furoic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.